Nevanimibe hydrochloride

Catalog No.
S548517
CAS No.
133825-81-7
M.F
C27H40ClN3O
M. Wt
458.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nevanimibe hydrochloride

CAS Number

133825-81-7

Product Name

Nevanimibe hydrochloride

IUPAC Name

1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea;hydrochloride

Molecular Formula

C27H40ClN3O

Molecular Weight

458.1 g/mol

InChI

InChI=1S/C27H39N3O.ClH/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6;/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31);1H

InChI Key

SDOOGTHIDFZUNM-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

ATR-101, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(4-(dimethylamino)phenyl)cyclopentyl)methyl)urea hydrochloride, PD 132301-2, PD-132301-2, PD132301-2, urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(4-(dimethylamino)phenyl)cyclopentyl)methyl)-, hydrochloride (1:1)

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C.Cl

Description

The exact mass of the compound Nevanimibe hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ACAT2 Inhibition:

  • Nevanimibe hydrochloride acts as an inhibitor of an enzyme called ACAT2 (acyl-CoA:cholesterol acyltransferase 2). ACAT2 is involved in the esterification of cholesterol, a process where cholesterol is converted into a form for storage within cells.
  • Studies have shown that Nevanimibe hydrochloride inhibits ACAT2 with an EC50 (half maximal effective concentration) of 368 nM, indicating its potency in this role.

Potential for Adrenocortical Cancer Research:

  • Nevanimibe hydrochloride has been shown to induce cell apoptosis, a process of programmed cell death.
  • This property has led researchers to explore its potential use in studies related to adrenocortical cancer, a type of cancer that develops in the adrenal gland. However, it is important to note that this research is in the preclinical stage, and much more investigation is needed to determine if Nevanimibe hydrochloride has any therapeutic applications.

Nevanimibe hydrochloride, also known as ATR-101, is a novel therapeutic compound primarily recognized for its role as an inhibitor of sterol O-acyltransferase 1. This enzyme is crucial in the esterification of free cholesterol to cholesteryl esters, which are stored in adrenal cortex cells. By inhibiting this enzyme, nevanimibe hydrochloride disrupts cholesterol homeostasis and adrenal steroidogenesis, making it a potential treatment for conditions such as congenital adrenal hyperplasia and adrenocortical carcinoma .

Chemical Structure

The chemical formula for nevanimibe hydrochloride is C27H39N3OHClC_{27}H_{39}N_{3}O\cdot HCl, with a molecular weight of approximately 421.63 g/mol. Its IUPAC name is 1-[2,6-bis(propan-2-yl)phenyl]-3-({1-[4-(dimethylamino)phenyl]cyclopentyl}methyl)urea .

Nevanimibe hydrochloride primarily acts by inhibiting sterol O-acyltransferase 1, leading to decreased cholesterol esterification. This inhibition results in increased free cholesterol levels within adrenal cells, which can trigger apoptosis at higher concentrations. The compound's mechanism involves the following key reactions:

  • Inhibition of Sterol O-acyltransferase 1: Prevents the conversion of free cholesterol into cholesteryl esters.
  • Altered Steroidogenesis: At lower concentrations, nevanimibe reduces the production of adrenal steroids (mineralocorticoids, glucocorticoids, and androgens), while at higher concentrations it induces apoptosis in adrenocortical cells due to calcium dysregulation .

Nevanimibe hydrochloride exhibits significant biological activity by modulating adrenal steroid production. Clinical studies have shown that it effectively decreases levels of 17-hydroxyprogesterone in patients with congenital adrenal hyperplasia. Additionally, it has been observed to induce apoptosis in adrenocortical carcinoma cells at higher doses .

Pharmacodynamics

The pharmacodynamic profile indicates that nevanimibe can reduce ACTH-stimulated cortisol production and has been shown to stabilize disease in some patients with advanced adrenocortical carcinoma .

The synthesis of nevanimibe hydrochloride involves several steps that typically include:

  • Formation of Urea Derivatives: Initial reactions involve the formation of urea derivatives through the reaction of isocyanates with amines.
  • Cyclization: The cyclopentyl moiety is introduced through cyclization reactions.
  • Final Hydrochloride Salt Formation: The final step involves converting the base form into its hydrochloride salt for improved solubility and stability .

Nevanimibe hydrochloride is currently under investigation for various applications:

  • Treatment of Congenital Adrenal Hyperplasia: It aims to reduce elevated steroid levels in affected patients.
  • Adrenocortical Carcinoma: Clinical trials are exploring its efficacy in managing metastatic forms of this aggressive cancer .
  • Cholesterol Metabolism Disorders: Due to its mechanism of action, it may have potential applications in disorders related to cholesterol metabolism.

Interaction studies have indicated that nevanimibe hydrochloride may interact with several biological targets and pathways:

  • Sterol O-acyltransferase 1 Inhibition: This is its primary mechanism leading to altered cholesterol metabolism.
  • Potential Drug Interactions: As a modulator of steroidogenesis, it may interact with other medications affecting hormonal pathways or those metabolized by similar enzymatic systems .

Several compounds exhibit similar mechanisms or therapeutic targets as nevanimibe hydrochloride. Here is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
AtorvastatinHMG-CoA reductase inhibitorPrimarily used for lowering cholesterol levels
EzetimibeCholesterol absorption inhibitorWorks by blocking intestinal absorption of cholesterol
FenofibratePPAR-alpha agonistPrimarily used for dyslipidemia management
Bempedoic acidATP-citrate lyase inhibitorReduces cholesterol synthesis without muscle-related side effects

Nevanimibe hydrochloride stands out due to its specific action on adrenal steroidogenesis and its unique potential for inducing apoptosis in adrenocortical cells, which is not a common feature among these other compounds .

Synthetic Routes and Optimization Strategies

Nevanimibe hydrochloride represents a complex urea derivative that requires sophisticated synthetic approaches to achieve the desired molecular architecture. The compound features a central urea linkage connecting a 2,6-diisopropylphenyl moiety with a cyclopentyl-substituted benzylamine containing a dimethylamino group [1].

The synthetic strategy for nevanimibe hydrochloride follows established pharmaceutical industry practices for urea synthesis, typically employing either isocyanate-mediated coupling or carbonyldiimidazole-activated condensation reactions. The key synthetic challenge lies in the construction of the cyclopentyl-substituted tertiary carbon center bearing both the phenyl ring and the methylene linker to the urea functionality [2].

Primary Synthetic Approach

The most commonly employed synthetic route involves the preparation of the cyclopentyl intermediate through a multi-step sequence. The initial step typically involves the formation of the 4-dimethylaminophenyl cyclopentyl ketone through Friedel-Crafts acylation, followed by reduction to the corresponding alcohol and subsequent conversion to the desired tertiary carbon center [3]. This intermediate is then subjected to reductive amination or alkylation conditions to introduce the methylene-amino functionality.

The urea formation represents the final key transformation, where the cyclopentyl-substituted benzylamine is coupled with 2,6-diisopropylphenyl isocyanate under controlled conditions. Alternative approaches utilize carbonyldiimidazole activation of the corresponding carboxylic acid derivative to form the urea linkage [4].

Optimization Strategies

Recent optimization efforts have focused on improving the overall yield and reducing the number of synthetic steps. Process optimization studies have identified critical parameters including reaction temperature, solvent selection, and catalyst loading that significantly impact both yield and product purity [5]. The use of microwave-assisted synthesis has shown promise for accelerating key transformations while maintaining product quality [6].

Salt formation optimization represents a crucial aspect of the synthetic development. The hydrochloride salt is formed through direct treatment of the free base with hydrochloric acid in appropriate organic solvents, typically achieving quantitative conversion [4] [7]. The selection of the hydrochloride salt form over alternative counterions was based on superior stability, solubility characteristics, and manufacturing advantages [8] [9].

Radiolabeling Techniques for Pharmacokinetic Studies

The development of radiolabeled nevanimibe derivatives has been essential for comprehensive pharmacokinetic evaluation and biodistribution studies. Two primary radiolabeling approaches have been successfully implemented: carbon-11 labeling for positron emission tomography imaging and tritium labeling for traditional pharmacokinetic studies.

Carbon-11 Radiolabeling Methodology

The synthesis of [¹¹C]nevanimibe employs carbon-11 methylation chemistry using [¹¹C]methyl triflate as the methylating agent [10]. The radiosynthesis utilizes a desmethyl precursor where one of the N-methyl groups on the dimethylamino substituent is replaced with hydrogen, creating a secondary amine suitable for methylation [11].

The automated radiosynthesis is performed using a GE TRACERLab FX C-Pro synthesis module configured for carbon-11 methylation loop chemistry [10]. Carbon-11 is produced via the ¹⁴N(p,α)¹¹C nuclear reaction with 40-minute irradiation yielding approximately 3 Ci of [¹¹C]carbon dioxide. The [¹¹C]methyl triflate is prepared using standard reduction and methylation procedures [12].

Radiosynthesis Parameters and Quality Control

The radiolabeling reaction proceeds at elevated temperature in the presence of the desmethyl precursor dissolved in ethanol. The reaction mixture is purified using semi-preparative reverse-phase high-performance liquid chromatography with a Phenomenex Luna C18 column [10]. The mobile phase consists of 70% ethanol containing 10 millimolar sodium acetate and 1 millimolar L-ascorbic acid as a stabilizing agent.

Critical quality control parameters include radiochemical yield, radiochemical purity, and molar activity. The validated synthesis achieves an average radiochemical yield of 4.25% (non-decay corrected) with radiochemical purities exceeding 94% [10]. The mean molar activity of 17,028 Ci/mmol ensures sufficient specific activity for imaging applications [13].

Stabilization Strategies

A significant challenge in the radiosynthesis involves preventing radiolytic decomposition of the carbon-11 labeled product. N-methylanilines are known to be susceptible to radiolytic degradation, particularly at high specific activities [11]. The incorporation of L-ascorbic acid as an antioxidant stabilizer throughout the synthesis, purification, and formulation steps effectively prevents decomposition and maintains radiochemical stability for over 90 minutes [10].

Formulation Challenges and Salt Selection Rationale

The development of a suitable pharmaceutical formulation for nevanimibe hydrochloride presented several significant challenges that required innovative approaches to overcome limitations in solubility, stability, and bioavailability.

Solubility and Bioavailability Challenges

Nevanimibe hydrochloride exhibits extremely poor aqueous solubility, with water solubility reported as less than 0.1 mg/mL [14]. This poor aqueous solubility posed significant challenges for oral bioavailability, as demonstrated in early clinical studies where achieving therapeutic plasma concentrations required administration of large numbers of tablets [15] [16].

The lipophilic nature of the compound, with a calculated logP of 6.88 [1], contributes to the solubility challenges while simultaneously providing advantages for tissue penetration and adrenal selectivity. The high molecular weight of 458.08 g/mol and significant hydrophobic surface area further compound the formulation difficulties [17].

Salt Selection Rationale

The selection of the hydrochloride salt form was based on comprehensive evaluation of multiple salt-forming counterions according to established pharmaceutical development criteria [4] [7]. The hydrochloride salt demonstrated several advantages over alternative forms including improved chemical stability, enhanced crystallinity, and superior manufacturing properties [8].

Hydrochloride salts offer several specific advantages for pharmaceutical development. They typically exhibit enhanced water solubility compared to the free base form, improved chemical stability through ionic interactions, and favorable crystallization properties that facilitate manufacturing scale-up [9]. The chloride counterion provides minimal toxicological concerns and is widely accepted by regulatory authorities [4].

Formulation Development Strategies

Initial formulation development utilized powder-in-capsule presentations for early-phase clinical studies. However, the large dosing requirements necessitated development of compressed tablet formulations to achieve practical administration volumes [15]. The tablet formulation demonstrated improved bioavailability compared to the powder-in-capsule form at equivalent doses [16].

Co-administration strategies were evaluated to enhance absorption. Administration with acidic beverages showed minimal impact on exposure levels, while food co-administration provided modest improvements in bioavailability, although less than anticipated based on healthy volunteer studies [15]. These findings highlighted the complex relationship between formulation, food effects, and patient population characteristics in advanced cancer patients.

Manufacturing and Stability Considerations

The hydrochloride salt form enables conventional pharmaceutical manufacturing processes including direct compression tableting and standard coating procedures [4]. Storage under controlled conditions of 2-8°C with protection from moisture maintains chemical and physical stability over extended periods [18].

The crystalline nature of the hydrochloride salt provides advantages for content uniformity and dissolution performance compared to amorphous forms. Quality control procedures confirm consistent particle size distribution and dissolution profiles across manufacturing batches [19].

Analytical Method Validation for Quality Control

Comprehensive analytical method validation has been essential for ensuring the quality, safety, and efficacy of nevanimibe hydrochloride throughout its development lifecycle. Multiple analytical techniques have been implemented and validated according to International Council for Harmonisation guidelines [20].

Chromatographic Methods

High-performance liquid chromatography represents the primary analytical technique for quantitative analysis of nevanimibe hydrochloride [21]. Method development focused on achieving adequate separation of the active pharmaceutical ingredient from potential impurities and degradation products while maintaining practical analysis times.

The validated HPLC method utilizes a reversed-phase C18 column with ultraviolet detection at 282 nanometers [21]. The mobile phase consists of optimized ratios of organic and aqueous components to achieve baseline resolution of all components. The method demonstrates linearity over the range of 0.25-8.0 μg/mL with correlation coefficients exceeding 0.9997 [21].

Method validation parameters include accuracy, precision, specificity, linearity, range, and robustness according to regulatory guidelines [22]. Intra-day and inter-day precision values remain below 4.82%, while accuracy measurements demonstrate relative errors better than 3.00% [21]. The mean recovery of nevanimibe was determined to be 99.8%, confirming method accuracy across the analytical range.

Spectroscopic Characterization

Data Tables

Table 1: Nevanimibe Hydrochloride Physicochemical Properties

PropertyValueReference
Chemical NameN-[2,6-bis(1-methylethyl)phenyl]-N′-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]urea, hydrochloride salt [1] [18]
IUPAC Name1-[2,6-bis(propan-2-yl)phenyl]-3-({1-[4-(dimethylamino)phenyl]cyclopentyl}methyl)urea hydrochloride [1]
Molecular FormulaC₂₇H₄₀ClN₃O [1] [18]
Molecular Weight (g/mol)458.08 [1] [18]
CAS Number133825-81-7 [1] [18]
Solubility (DMSO)41.67 mg/mL [14]
Solubility (Water)<0.1 mg/mL (insoluble) [14]
Storage Conditions2-8°C, sealed storage, away from moisture [18]
AppearanceWhite to off-white solid [18]
Purity (LCMS)99.49% [18]

Table 2: [¹¹C]Nevanimibe Radiolabeling Parameters

ParameterValueReference
Synthesis MethodCarbon-11 methylation with [¹¹C]CH₃OTf [10]
Precursor Amount1 ± 0.1 mg [10]
Reaction Time (min)34-44 [10]
Radiochemical Yield (%)4.25 (average) [10]
Radiochemical Purity (%)>94 [10]
Molar Activity (Ci/mmol)17,028 (mean) [10]
Mobile Phase70% EtOH, 10mM NaOAc, 1mM L-ascorbic acid [10]
HPLC ColumnPhenomenex Luna C18(2) 10μ 100x10mm [10]
Flow Rate (mL/min)2.0 [10]
StabilizerL-ascorbic acid [10]

Table 3: Selected Pharmacokinetic Parameters from Phase 1 Study

Dose CohortFormulationAdministrationMean AUC₀₋₂₄ (ng·hr/mL)Reference
1 (1.6 mg/kg/day)Powder-in-capsuleFasted with waterLow exposure [15] [16]
7 (102.4 mg/kg/day)Powder-in-capsuleFasted with waterModerate exposure [15] [16]
11 (97.9 mg/kg/day BID)TabletsFasted with non-diet colaHigh exposure [15] [16]
13 (158.5 mg/kg/day BID)TabletsWith foodHighest exposure (91,000 max individual) [15] [16]
14 (128.2 mg/kg/day BID)TabletsWith foodMaximum feasible dose [15] [16]

Table 4: Analytical Quality Control Methods for Nevanimibe Hydrochloride

Analytical TechniqueApplicationAcceptance CriteriaReference
¹H NMR SpectroscopyStructural confirmationConsistent with structure [18]
LC-MSIdentity and purity determinationConsistent with structure, >99% purity [18]
HPLC-UVQuantitative analysisLinear range 0.25-8.0 μg/mL [21]
Powder X-ray DiffractionCrystalline form identificationCharacteristic diffraction pattern [18]
Differential Scanning CalorimetryThermal characterizationMelting point determination [18]
Fourier Transform Infrared SpectroscopyFunctional group identificationCharacteristic peaks identified [18]
Mass SpectrometryMolecular weight confirmationMolecular ion peak confirmation [18]
Radiochemical AnalysisRadiochemical purity assessment>94% radiochemical purity [10]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

457.2859906 g/mol

Monoisotopic Mass

457.2859906 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TK694ZFS57

Other CAS

133825-81-7

Wikipedia

Pd-132301 hydrochloride

Dates

Last modified: 02-18-2024
1: Wolfgang GH, MacDonald JR, Vernetti LA, Pegg DG, Robertson DG. Biochemical alterations in guinea pig adrenal cortex following administration of PD 132301-2, an inhibitor of acyl-CoA:cholesterol acyltransferase. Life Sci. 1995 Feb 17;56(13):1089-93. PubMed PMID: 9001442.
2: Saxena U, Ferguson E, Newton RS. Acyl-coenzyme A:cholesterol-acyltransferase (ACAT) inhibitors modulate monocyte adhesion to aortic endothelial cells. Atherosclerosis. 1995 Jan 6;112(1):7-17. PubMed PMID: 7772069.
3: Reindel JF, Dominick MA, Bocan TM, Gough AW, McGuire EJ. Toxicologic effects of a novel acyl-CoA:cholesterol acyltransferase inhibitor in cynomolgus monkeys. Toxicol Pathol. 1994 Sep-Oct;22(5):510-8. PubMed PMID: 7899779.
4: Krause BR, Black A, Bousley R, Essenburg A, Cornicelli J, Holmes A, Homan R, Kieft K, Sekerke C, Shaw-Hes MK, et al. Divergent pharmacologic activities of PD 132301-2 and CL 277,082, urea inhibitors of acyl-CoA:cholesterol acyltransferase. J Pharmacol Exp Ther. 1993 Nov;267(2):734-43. PubMed PMID: 8246149.
5: Dominick MA, McGuire EJ, Reindel JF, Bobrowski WF, Bocan TM, Gough AW. Subacute toxicity of a novel inhibitor of acyl-CoA: cholesterol acyltransferase in beagle dogs. Fundam Appl Toxicol. 1993 Feb;20(2):217-24. PubMed PMID: 8383621.
6: Dominick MA, Bobrowski WA, MacDonald JR, Gough AW. Morphogenesis of a zone-specific adrenocortical cytotoxicity in guinea pigs administered PD 132301-2, an inhibitor of acyl-CoA:cholesterol acyltransferase. Toxicol Pathol. 1993;21(1):54-62. PubMed PMID: 8397438.

Explore Compound Types